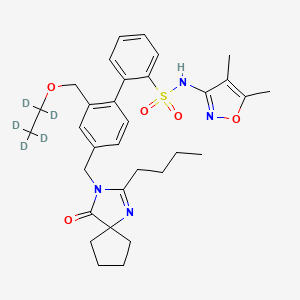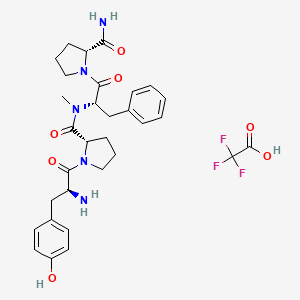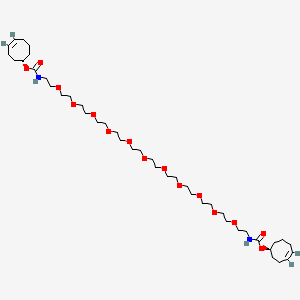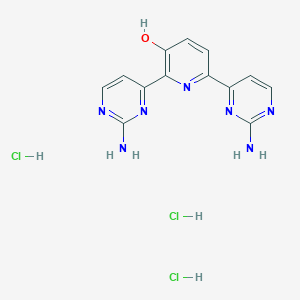
Avotaciclib trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Avotaciclib trihydrochloride involves the reaction of 2,6-bis(2-aminopyrimidin-4-yl)pyridin-3-ol with hydrochloric acid to form the trihydrochloride salt. The reaction conditions typically include the use of solvents such as dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG300), with the reaction mixture being heated to 60°C to ensure complete dissolution and reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or chromatography techniques .
化学反应分析
Types of Reactions
Avotaciclib trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions
Major Products Formed
科学研究应用
Avotaciclib trihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying cyclin dependent kinase inhibitors.
Biology: Investigated for its effects on cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating locally advanced or metastatic pancreatic cancer.
Industry: Utilized in the development of new pharmaceuticals and chemical processes
作用机制
Avotaciclib trihydrochloride exerts its effects by inhibiting cyclin dependent kinase 1 (CDK1). This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include CDK1 and associated pathways involved in cell cycle regulation .
相似化合物的比较
Similar Compounds
Palbociclib: Another CDK inhibitor used in cancer research.
Ribociclib: Similar to Avotaciclib trihydrochloride, used for treating certain types of cancer.
Abemaciclib: Another CDK inhibitor with similar applications
Uniqueness
This compound is unique due to its high potency and oral bioavailability, making it particularly valuable for research in pancreatic cancer. Its specific inhibition of CDK1 sets it apart from other CDK inhibitors that may target multiple cyclin dependent kinases .
属性
CAS 编号 |
1983984-01-5 |
|---|---|
分子式 |
C13H14Cl3N7O |
分子量 |
390.7 g/mol |
IUPAC 名称 |
2,6-bis(2-aminopyrimidin-4-yl)pyridin-3-ol;trihydrochloride |
InChI |
InChI=1S/C13H11N7O.3ClH/c14-12-16-5-3-8(19-12)7-1-2-10(21)11(18-7)9-4-6-17-13(15)20-9;;;/h1-6,21H,(H2,14,16,19)(H2,15,17,20);3*1H |
InChI 键 |
YUNYDIDVURXULR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1O)C2=NC(=NC=C2)N)C3=NC(=NC=C3)N.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



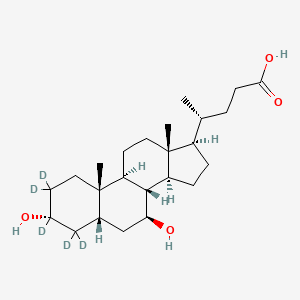
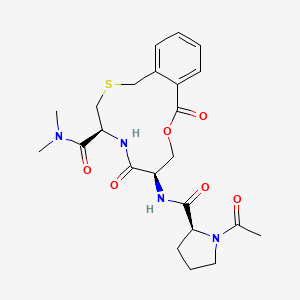
![(13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one](/img/structure/B12419384.png)
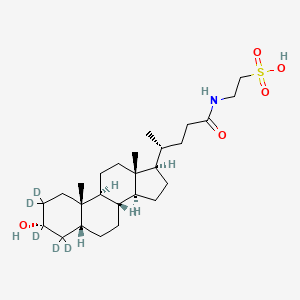
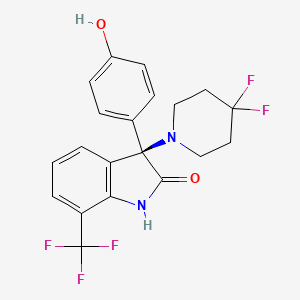
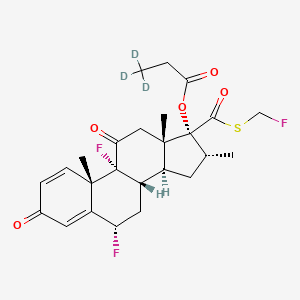


![(Z)-N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]icos-11-enamide](/img/structure/B12419433.png)
